Regioisomeric Control for Defined Biaryl Geometry
The target compound places the boronic acid exclusively at the pyridine 5‑position (IUPAC: (6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid). In contrast, the 4‑regioisomer (CAS 1704063‑45‑5) and 3‑regioisomer (CAS 1704063‑44‑4) present the boronic acid at pyridine positions 4 and 3, respectively . The 5‑position offers a para‑type orientation relative to the piperidine‑substituted 2‑position, enabling more linear biaryl scaffolds—a critical factor for compounds targeting ATP‑binding pockets where a linear arrangement often correlates with improved inhibitory activity [1].
| Evidence Dimension | Boronic acid position on pyridine |
|---|---|
| Target Compound Data | 5‑position (C5-B(OH)₂) |
| Comparator Or Baseline | 4‑regioisomer (C4-B(OH)₂, CAS 1704063‑45‑5); 3‑regioisomer (C3-B(OH)₂, CAS 1704063‑44‑4) |
| Quantified Difference | Bond angle of biaryl product shifts by ~60° between 3‑ and 5‑substituted isomers; linear vs. bent exit vector |
| Conditions | Standard Suzuki coupling with aryl halides |
Why This Matters
Procuring the correct regioisomer is essential for synthesizing target molecules with the intended three‑dimensional architecture; a wrong isomer can lead to inactive compounds in drug discovery programs.
- [1] Literature precedent: The para‑substituted biaryl motif is prevalent in Type II kinase inhibitors (e.g., imatinib analogs); see J. Med. Chem. 2021, 64, 15, 10288‑10307. View Source
